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Compound of Interest

Compound Name: 4-Chloro-2-ethylphenol

CAS No.: 18980-00-2

Cat. No.: B091805 Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-
Chloro-2-ethylphenol, a substituted phenolic compound of interest in various fields of

chemical research and development. While direct experimental spectra for this specific

molecule are not readily available in public databases, this document leverages established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS), along with comparative data from structurally analogous compounds,

to predict and interpret its spectral characteristics. This approach provides a robust framework

for researchers engaged in the synthesis, identification, and quality control of 4-Chloro-2-
ethylphenol.

Molecular Structure and Spectroscopic Overview
4-Chloro-2-ethylphenol (C₈H₉ClO) possesses a molecular weight of 156.61 g/mol .[1][2] Its

structure, featuring a phenol ring with chloro and ethyl substituents, gives rise to a unique

spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity and

purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of organic molecules. For 4-Chloro-2-ethylphenol, both ¹H and ¹³C NMR are invaluable.
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Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-Chloro-2-ethylphenol is anticipated to exhibit distinct signals for

the aromatic protons, the phenolic hydroxyl proton, and the protons of the ethyl group. The

chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

The hydroxyl group is an activating, ortho-, para-directing group, while the chloro group is a

deactivating, ortho-, para-directing group. The ethyl group is a weakly activating, ortho-, para-

directing group.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid sample like 4-Chloro-2-
ethylphenol would involve:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can

affect the chemical shift of the labile hydroxyl proton.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse

sequence. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction.

Predicted ¹H NMR Data and Interpretation
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-6 ~ 7.1 d ~ 2.5 1H

H-5 ~ 7.0 dd ~ 8.5, 2.5 1H

H-3 ~ 6.7 d ~ 8.5 1H

-OH Variable (4.5-5.5) s (broad) - 1H

-CH₂- ~ 2.6 q ~ 7.5 2H

-CH₃ ~ 1.2 t ~ 7.5 3H

These are predicted values based on known substituent effects and data from similar

compounds.

Causality Behind Predictions:

Aromatic Protons: The aromatic region will display three distinct signals corresponding to the

three protons on the benzene ring.

H-6: This proton is ortho to the electron-donating ethyl group and meta to the electron-

withdrawing chloro group, leading to a downfield shift. It will appear as a doublet due to

coupling with H-5.

H-5: This proton is ortho to the chloro group and meta to the hydroxyl and ethyl groups. It

will appear as a doublet of doublets due to coupling with H-6 and H-3.

H-3: This proton is ortho to the hydroxyl group and meta to the chloro group, resulting in

an upfield shift compared to the other aromatic protons. It will appear as a doublet due to

coupling with H-5.

Hydroxyl Proton: The chemical shift of the phenolic -OH proton is highly variable and

depends on the solvent, concentration, and temperature due to hydrogen bonding. It typically

appears as a broad singlet.
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Ethyl Group Protons: The ethyl group will give rise to a quartet for the methylene (-CH₂-)

protons and a triplet for the methyl (-CH₃) protons, a classic ethyl spin system.

Caption: Predicted ¹H NMR assignments for 4-Chloro-2-ethylphenol.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 4-Chloro-2-ethylphenol is expected to show

eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated

solvent) is often required compared to ¹H NMR.

Instrumentation: A 75 MHz or higher field NMR spectrometer.

Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the

spectrum to singlets for each carbon. A larger number of scans is typically required.

Predicted ¹³C NMR Data and Interpretation

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (C-OH) ~ 150

C-2 (C-CH₂CH₃) ~ 130

C-3 ~ 116

C-4 (C-Cl) ~ 125

C-5 ~ 128

C-6 ~ 129

-CH₂- ~ 23

-CH₃ ~ 14
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These are predicted values based on known substituent effects and data from similar

compounds.

Causality Behind Predictions:

Aromatic Carbons:

C-1: The carbon attached to the hydroxyl group is significantly deshielded and will appear

furthest downfield in the aromatic region.

C-4: The carbon bearing the chlorine atom will also be downfield, but typically less so than

the carbon attached to oxygen.

The other aromatic carbons will have chemical shifts influenced by the combined

electronic effects of the substituents.

Aliphatic Carbons: The carbons of the ethyl group will appear in the upfield region of the

spectrum, with the methyl carbon being the most upfield signal.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation: For a solid sample, the spectrum can be obtained using a KBr pellet or

as a Nujol mull. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be

used with the neat solid.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation
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Vibrational Mode
Predicted Absorption Range

(cm⁻¹)
Intensity

O-H stretch (phenolic) 3600 - 3200 Strong, broad

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic) 2970 - 2850 Medium-Strong

C=C stretch (aromatic) 1600 - 1450
Medium-Strong (multiple

bands)

C-O stretch (phenolic) 1260 - 1180 Strong

C-Cl stretch 800 - 600 Strong

These are predicted values based on characteristic group frequencies.

Data Interpretation:

The broad, strong absorption in the 3600-3200 cm⁻¹ region is characteristic of the O-H

stretching vibration of a hydrogen-bonded phenol.

The presence of both aromatic and aliphatic C-H stretching bands confirms the presence of

the benzene ring and the ethyl group.

Multiple sharp peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon

double bond stretching within the aromatic ring.

A strong band in the 1260-1180 cm⁻¹ range is expected for the C-O stretching of the phenol.

The C-Cl stretching vibration will appear in the fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry
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Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

Ionization: Electron ionization (EI) at 70 eV is a common method for generating ions and

inducing fragmentation.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based

on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 156, with a

significant M+2 peak at m/z = 158 (approximately one-third the intensity of the M⁺ peak) due

to the presence of the ³⁷Cl isotope.[3]

Major Fragments:

m/z = 141: Loss of a methyl radical (•CH₃) from the ethyl group, leading to the [M-15]⁺ ion.

m/z = 127: Benzylic cleavage resulting in the loss of an ethyl radical (•CH₂CH₃), leading to

the [M-29]⁺ ion.

m/z = 99: Loss of both the ethyl group and carbon monoxide from the phenol ring.

[C8H9ClO]⁺˙
m/z = 156

[C7H6ClO]⁺
m/z = 141- •CH3

[C6H4ClO]⁺
m/z = 127

- •C2H5

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 4-Chloro-2-ethylphenol in EI-MS.

Conclusion
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The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile

for the structural elucidation of 4-Chloro-2-ethylphenol. This guide, based on established

spectroscopic principles and comparative analysis, offers a robust predictive framework for

researchers. The predicted data, including chemical shifts, coupling constants, absorption

frequencies, and fragmentation patterns, serve as a reliable reference for the characterization

of this compound. It is imperative for researchers to compare their experimentally obtained

spectra with these predictions to confirm the identity and assess the purity of their samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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